

physicochemical properties of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane

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Compound of Interest

Compound Name: 2-Methyl-2,5-diazabicyclo[2.2.1]heptane

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Methyl-2,5-diazabicyclo[2.2.1]heptane**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Scaffold in Modern Chemistry

2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a conformationally restricted, bicyclic diamine that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid structure serves as a valuable bioisostere for piperazine, a common motif in pharmacologically active compounds, offering chemists a tool to fine-tune molecular geometry and physicochemical properties.^{[1][2]} The significance of this scaffold is highlighted by its incorporation into the quinolone antibiotic danofloxacin, where it serves as a critical side chain influencing the drug's activity and pharmacokinetic profile.^{[3][4]}

This guide provides a comprehensive technical overview of the core physicochemical properties of **2-Methyl-2,5-diazabicyclo[2.2.1]heptane**. Moving beyond a simple recitation of data, this document delves into the causality behind the experimental determination of these properties, offering field-proven insights and self-validating protocols essential for researchers in drug development. By understanding these fundamental characteristics, scientists can better predict the behavior of molecules incorporating this scaffold, from solubility and absorption to target binding and metabolic stability.

Core Physicochemical Profile

The utility of **2-Methyl-2,5-diazabicyclo[2.2.1]heptane** in drug design is directly linked to its intrinsic physicochemical properties. These parameters govern its behavior in biological systems and are summarized below.

Data Summary

Property	Value (Free Base)	Source	Notes
Molecular Formula	C ₆ H ₁₂ N ₂	[5]	
Molecular Weight	112.17 g/mol	[5]	Dihydrochloride salt: 185.09 g/mol .[6][7] Dihydrobromide salt: ~274 g/mol .[8][9]
Computed LogP (XLogP3-AA)	-0.1	[5]	Indicates a hydrophilic character. Experimental determination is recommended.
Topological Polar Surface Area (TPSA)	15.3 Å ²	[5][10]	Reflects the surface area contributed by polar atoms (nitrogens).
pKa	Not available in searched literature	-	As a diamine, two pKa values are expected. Experimental determination is crucial.
Aqueous Solubility	Not available in searched literature	-	Salt forms are generally soluble in polar solvents.[8] Experimental determination is required for the free base.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of pharmacokinetics. The partition coefficient (LogP) is the logarithm of the concentration ratio of a neutral compound in an octanol/water system. The computed XLogP3-AA for **2-Methyl-2,5-diazabicyclo[2.2.1]heptane** is -0.1, suggesting the molecule is inherently hydrophilic.^[5]

However, for an ionizable compound like this, the distribution coefficient (LogD) is a more biologically relevant parameter. LogD accounts for the partitioning of all species (ionized and neutral) at a given pH. Given the basic nature of the two nitrogen atoms, the LogD at physiological pH (7.4) will be significantly lower (more hydrophilic) than the LogP, as the compound will be predominantly in its protonated, cationic form.

Acidity and Basicity (pKa)

The pKa is the pH at which a functional group is 50% ionized. As a bicyclic diamine, **2-Methyl-2,5-diazabicyclo[2.2.1]heptane** possesses two basic nitrogen atoms and therefore has two distinct pKa values. These values are critical as they dictate the charge state of the molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, and potential for ionic interactions with biological targets. While specific experimental pKa values are not readily available in the surveyed literature, they can be reliably determined using potentiometric titration.

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. Poor solubility is a leading cause of failure in drug development.^[11] While quantitative solubility data for the free base is not found in the searched literature, its salt forms, such as the dihydrochloride and dihydrobromide, are expected to be soluble in polar solvents like water.^{[6][8]} The solubility of the free base is intrinsically linked to pH. At pH values below its pKa's, the compound will be protonated and exhibit significantly higher solubility.

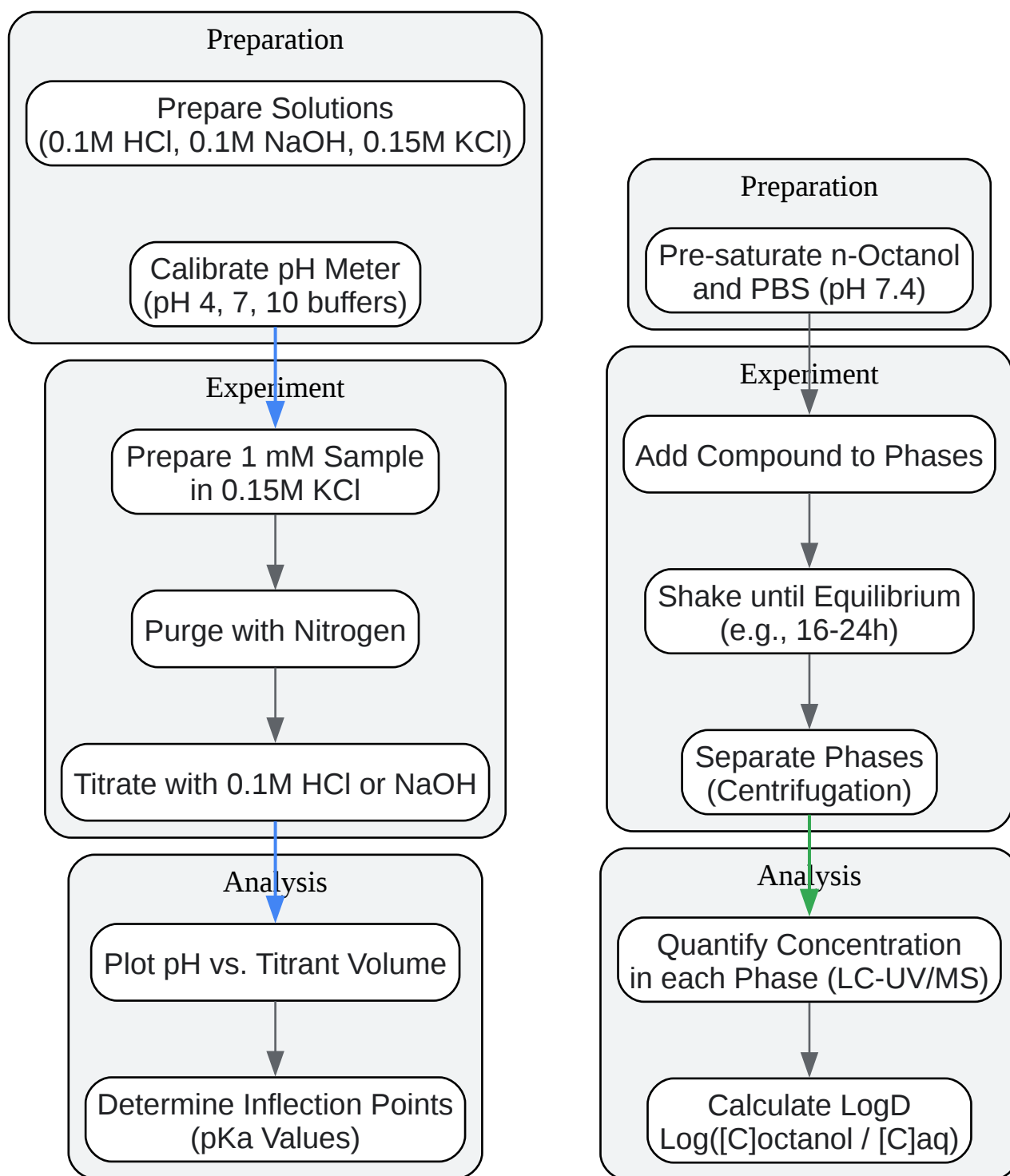
Experimental Determination Protocols

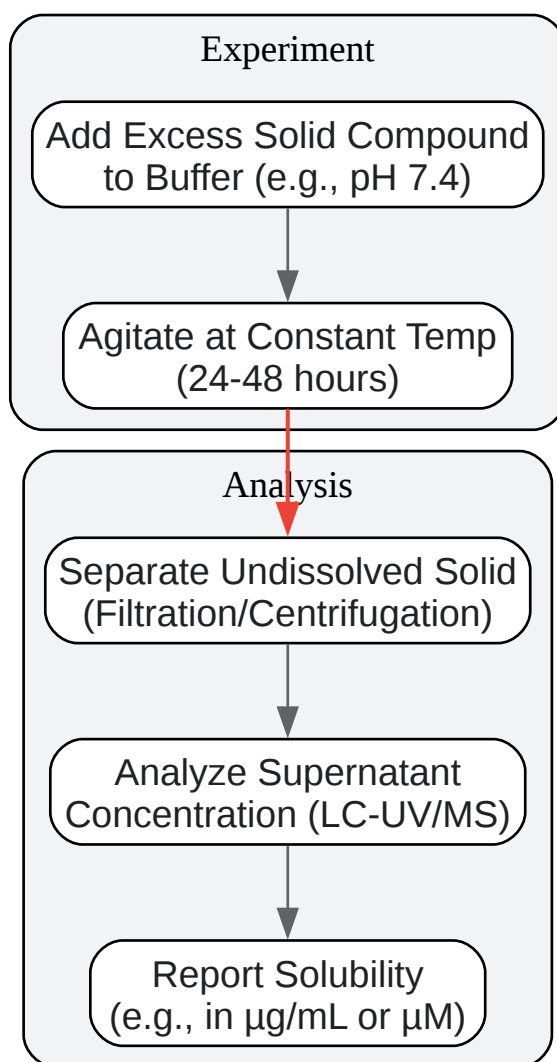
To ensure scientific rigor and reproducibility, the following sections detail standardized, self-validating protocols for determining the key physicochemical properties of **2-Methyl-2,5-**

diazabicyclo[2.2.1]heptane.

Determination of pKa by Potentiometric Titration

Principle: This high-precision technique involves the gradual addition of a strong acid or base to a solution of the analyte while monitoring the pH.^[12]^[13] The pKa values are determined from the inflection points of the resulting titration curve, where the pH changes least upon addition of the titrant.^[12]^[14]





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References

- 1. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and

SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC

[pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | C₆H₁₂N₂ | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. (1S,4S)-2-Methyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride | C₆H₁₄Cl₂N₂ | CID 18658658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 125224-62-6: (1S)-2-methyl-2,5-diazobicyclo[2.2.1]hept... [cymitquimica.com]
- 9. (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | 125224-62-6 | AFA22462 [biosynth.com]
- 10. chemscene.com [chemscene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pK_A) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pK_a Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588936#physicochemical-properties-of-2-methyl-2-5-diazabicyclo-2-2-1-heptane]

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